molecular formula C7H10N2 B11924898 1,2-Diazaspiro[4.4]nona-1,3-diene CAS No. 191332-88-4

1,2-Diazaspiro[4.4]nona-1,3-diene

Cat. No.: B11924898
CAS No.: 191332-88-4
M. Wt: 122.17 g/mol
InChI Key: ZYTAAAFDDCKEDZ-UHFFFAOYSA-N
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Description

1,2-Diazaspiro[4.4]nona-1,3-diene is a specialized spirocyclic compound that belongs to the class of 1,2-diaza-1,3-butadienes, also known as azoalkenes . These compounds have emerged as highly useful and versatile intermediates in modern organic synthesis, particularly for the construction of structurally diverse nitrogen-containing heterocycles . Their value stems from a unique reactivity profile that allows them to participate in a range of key transformations. They are notably effective as dienes in cycloaddition reactions, including [4+2] hetero-Diels-Alder reactions, and serve as excellent Michael acceptors in conjugate additions . The spiro[4.4]nonane framework provides a three-dimensional structure that can be leveraged to create complex molecular architectures. The primary research value of this compound lies in its application as a precursor for synthesizing biologically relevant and complex heterocyclic systems. For instance, derivatives of 1,2-diaza-1,3-dienes have been successfully used in [2,3]-Wittig-type rearrangement sequences to build intricate spirocyclic systems such as 1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones . Furthermore, these intermediates are instrumental in the synthesis of five-membered heterocycles like 2-pyrrolines, as well as various fused heterocycles including quinazoline and dihydroquinoxaline derivatives . This makes this compound an invaluable building block for medicinal chemistry, drug discovery, and materials science research. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

191332-88-4

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1,2-diazaspiro[4.4]nona-1,3-diene

InChI

InChI=1S/C7H10N2/c1-2-4-7(3-1)5-6-8-9-7/h5-6H,1-4H2

InChI Key

ZYTAAAFDDCKEDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C=CN=N2

Origin of Product

United States

Synthetic Methodologies for the Construction of 1,2 Diazaspiro 4.4 Nona 1,3 Diene and Its Derivatives

Utilization of 1,2-Diaza-1,3-dienes as Key Precursors

1,2-Diaza-1,3-dienes (DDs) are versatile synthons in heterocyclic chemistry due to the presence of both an alkene and an azo functional group. researchgate.net Their unique electronic and structural properties make them ideal precursors for constructing complex nitrogen-containing scaffolds, including spirocyclic systems.

In Situ Generation of 1,2-Diaza-1,3-dienes for Spirocyclization

A prevalent and efficient strategy involves the in situ generation of 1,2-diaza-1,3-dienes, which are then immediately trapped in a subsequent reaction to form the desired spirocycle. This approach avoids the isolation of potentially unstable diazadienes. For instance, 1,2-diaza-1,3-butadienes can be generated in situ and subsequently used in annulation processes. nih.gov A copper-catalyzed enantioselective formal aza-Diels-Alder reaction has been developed using in situ formed 1,2-diaza-1,3-dienes from α-halohydrazones and vinyl diazo compounds, leading to optically enriched diazo-containing tetrahydropyridazines. nih.gov

These transient dienes can be engaged in various cycloaddition or cyclization pathways to afford the spiro[4.4]nona-diene skeleton. The specific reaction conditions and starting materials dictate the final structure of the spirocyclic product. Research has also demonstrated the use of in situ derived acyclic and cyclic 1,2-diaza-1,3-dienes in [4+1] annulation strategies with diazo esters, catalyzed by copper(II) chloride, to produce dihydropyrazole derivatives. fao.org

Cycloaddition Reactions in Diazaspiro[4.4]nona-diene Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, offering high atom economy and stereochemical control. Both aza-Diels-Alder and 1,3-dipolar cycloadditions have been successfully employed to synthesize diazaspiro[4.4]nona-diene derivatives.

Aza-Diels–Alder Cycloadditions (e.g., [4+2] Annulations)

The aza-Diels-Alder reaction, a modification of the Diels-Alder reaction where a nitrogen atom replaces a carbon in the diene or dienophile, is a key strategy. wikipedia.org In the context of 1,2-diazaspiro[4.4]nona-diene synthesis, an appropriately substituted 1,2-diaza-1,3-diene can react with a dienophile in a [4+2] cycloaddition. This reaction can be either a normal electron-demand or an inverse-electron-demand process, depending on the substituents on the diene and dienophile. researchgate.net For example, a catalyst-free inverse-electron-demand aza-Diels–Alder reaction has been developed between certain methylenebutenoates and triazinanes to create polysubstituted tetrahydropyridines. rsc.org The mechanism can be either concerted or stepwise. wikipedia.org

Diene TypeDienophile TypeReaction ConditionProduct Type
Electron-deficient aza-dienesElectron-rich dienophilesVaries (thermal or catalyzed)Tetrahydropyridazines
In situ generated 1,2-diaza-1,3-dienesSimple olefinsMild, catalyst-free1,4,5,6-tetrahydropyridazines nih.gov
In situ formed aza-dienesVinyl diazo compoundsCopper-catalyzed, enantioselectiveOptically enriched diazo-containing tetrahydropyridazines nih.gov
1,3-Dipolar Cycloadditions (e.g., [3+2], [3+4] Annulations with Azomethine Ylides)

1,3-Dipolar cycloadditions are highly efficient for constructing five-membered heterocyclic rings. researchgate.netnih.gov In this approach, an azomethine ylide, a type of 1,3-dipole, can react with a suitable dipolarophile. nih.govdiva-portal.org Azomethine ylides are versatile intermediates containing a C-N-C group with four electrons distributed over π orbitals. nih.gov These reactions are valuable for creating structurally complex and biologically active spiro-heterocycles. researchgate.net The generation of the azomethine ylide can be achieved through various methods, such as the thermal ring-opening of aziridines. nih.gov

The reaction of these ylides with dipolarophiles containing a double bond, which is part of a five-membered ring, can lead to the formation of the diazaspiro[4.4]nona-diene scaffold. The choice of dipolarophile is crucial, with those substituted with electron-withdrawing groups being common. nih.gov Recent research has also explored the use of imidoyl chlorides as dipolarophiles in reactions with polycyclic aromatic azomethine ylides to synthesize π-extended imidazolium (B1220033) salts. rsc.org

Nucleophilic Additions Leading to Spiro[4.4]nona-diene Scaffolds

Michael-Type Additions Followed by Intramolecular Cyclization

A powerful strategy for the synthesis of spirocyclic systems involves a tandem reaction sequence initiated by a Michael-type addition, followed by an intramolecular cyclization. beilstein-journals.orgbeilstein-archives.orgnih.gov This approach allows for the construction of complex molecular architectures from relatively simple starting materials in a single operational step.

In a notable example, a novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-dione scaffold was synthesized through a sequence involving a rhodium-catalyzed O-H insertion of a carbene, a thermally induced Claisen rearrangement, and finally, a DABCO-catalyzed intramolecular 5-exo-trig oxa-Michael addition. beilstein-journals.orgbeilstein-archives.orgnih.gov While this specific example leads to a spiro[benzofuran-pyrrolidine] system, the underlying principle of a Michael addition followed by intramolecular cyclization is a versatile and adaptable strategy that can be applied to the synthesis of diazaspiro[4.4]nona-diene derivatives with appropriate modifications to the starting materials.

The key to this methodology is the strategic placement of a nucleophile and a Michael acceptor within the same molecule, which, after the initial intermolecular or intramolecular addition, facilitates the ring-closing step to form the spirocyclic core. The diastereoselectivity of the final spirocyclic product can often be controlled by the reaction conditions and the stereochemistry of the precursors. beilstein-journals.orgbeilstein-archives.orgnih.gov

Precursor TypeKey Reaction StepsCatalyst/ReagentProduct
Diazo arylidene succinimides and phenolsRh(II)-catalyzed O-H insertion, thermal Claisen rearrangement, intramolecular oxa-Michael additionRh2(esp)2, DABCOSpiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones beilstein-journals.orgbeilstein-archives.org
Chemoselective Nucleophilic Attack in Spiro-Annulation Processes

The construction of the 1,2-diazaspiro[4.4]nona-1,3-diene framework can be achieved through a chemoselective nucleophilic attack, which is a critical step in spiro-annulation reactions. This process involves the selective reaction of a nucleophile at a specific electrophilic site to form the characteristic spirocyclic junction.

A notable example involves the reaction of 1,2-diaza-1,3-dienes with propargyl alcohol. The reaction sequence is initiated by a Michael-type nucleophilic attack, followed by cyclization and a subsequent rsc.orgnih.gov-Wittig rearrangement to yield 9-alkyl-7-aryl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones. mdpi.com In this transformation, the initial nucleophilic addition of the alcohol to the diaza-diene system sets the stage for the subsequent intramolecular cyclization, ultimately leading to the spirocyclic product. mdpi.com

Another strategy employs the 1,3-dipolar cycloaddition of in situ generated azomethine ylides with (E)-1,5-diarylpent-4-ene-1,3-diones. This reaction leads to the formation of spiro[indenoquinoxaline-pyrrolizidine]-pyrazole conjugates, where the initial cycloaddition is a key nucleophilic event that establishes the spirocyclic framework. rsc.org The subsequent processing of these adducts with hydrazines yields the desired pyrazole-containing spiro compounds. rsc.org

Rearrangement-Driven Spirocyclization Reactions

Rearrangement reactions offer a powerful tool for the synthesis of complex molecular architectures, including the this compound system. These reactions often proceed with high stereoselectivity and atom economy.

The rsc.orgnih.gov-Wittig rearrangement, a type of sigmatropic reaction, is a key method for constructing homoallylic alcohols and has been adapted for the synthesis of spirocyclic compounds. organic-chemistry.orgwikipedia.orgnumberanalytics.com This concerted pericyclic process involves the transformation of an allylic ether into a homoallylic alcohol under basic conditions at low temperatures. wikipedia.org The reaction proceeds through a five-membered, envelope-like transition state, which accounts for its high stereocontrol. wikipedia.org

In the context of diazaspiro[4.4]nonadiene synthesis, a rsc.orgnih.gov-Wittig-type rearrangement is observed in the reaction of 1,2-diaza-1,3-dienes with propargyl alcohol. mdpi.com After an initial Michael-type nucleophilic attack and cyclization, the intermediate undergoes a rsc.orgnih.gov-Wittig rearrangement to form 9-alkyl-7-aryl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones. mdpi.com This rearrangement is a crucial C-C bond-forming step that finalizes the spirocyclic structure. researchgate.net It is important to conduct the reaction at low temperatures to favor the rsc.orgnih.gov-rearrangement over the competing rsc.orgnih.gov-Wittig rearrangement. organic-chemistry.orgwikipedia.orgscripps.edu

Catalyst-Mediated Approaches to this compound Systems

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective access to complex molecules. Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of this compound derivatives.

Organocatalytic Asymmetric Synthesis (e.g., N-Heterocyclic Carbene Catalysis)

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of transformations, including the asymmetric synthesis of spirocyclic compounds. bohrium.comnih.gov NHC catalysis offers an operationally simple and often environmentally friendly alternative to metal-catalyzed reactions. nih.govacs.org

The enantioselective synthesis of spirocyclic pyrazolones has been achieved through NHC-catalyzed [3+2] annulation reactions. For instance, the reaction of enals and 1H-pyrazol-4,5-diones, catalyzed by a chiral NHC, affords novel spirocyclic pyrazolone (B3327878) γ-butyrolactones with high diastereo- and enantioselectivity. rsc.org Similarly, the NHC-catalyzed [3+2]-asymmetric annulation of β-bromoenals and 1H-pyrazol-4,5-diones produces chiral spiropyrazolone-butenolides in good yields and high enantioselectivities. nih.govacs.org The mechanism involves the formation of a Breslow intermediate from the NHC and the enal, which then acts as a nucleophile in the annulation reaction. acs.org

Catalyst TypeReactantsProductYield (%)Enantiomeric Ratio (er) / Enantiomeric Excess (ee)Reference
Chiral NHCEnals and 1H-Pyrazol-4,5-dionesSpirocyclic pyrazolone γ-butyrolactonesHighHigh rsc.org
Chiral NHCβ-Bromoenals and 1H-Pyrazol-4,5-dionesChiral spiropyrazolone-butenolidesup to 88up to 97:3 er nih.govacs.org
Chiral NHCγ-Chloroenals and α-Arylidene pyrazolinonesSpirocyclohexane pyrazolonesup to 86up to >99% ee bohrium.com

Transition-Metal Catalysis in Spirocyclization

Transition-metal catalysis provides a versatile platform for the construction of spirocyclic systems, often through C-H activation and annulation strategies. Rhodium and gold catalysts have proven particularly effective in this regard.

Rhodium-catalyzed C(sp²)-H functionalization of 4-aryl-5-pyrazolones followed by a [3+2] annulation with alkynes offers a rapid route to highly enantioenriched five-membered-ring 4-spiro-5-pyrazolones. nih.gov The use of a chiral SCpRh catalyst enables the synthesis of a broad range of spiropyrazolones with all-carbon quaternary stereocenters in excellent yields and enantioselectivities. nih.gov

Gold-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters has been developed for the efficient preparation of a diverse range of spirocyclic pyrrolidines. rsc.org For substrates with a terminal alkyne, the reaction proceeds through a tandem pathway involving a 1,2- or 1,3-acyloxy migration, Nazarov cyclization, 5-exo-dig cyclization, and a 1,5-acyl migration to furnish the azaspiro[4.4]nonenone ring system. rsc.org

Metal CatalystReactantsProductYield (%)Enantiomeric Excess (ee)Reference
Chiral SCpRh4-Aryl-5-pyrazolones and Alkynes4-Spiro-5-pyrazolonesup to 99up to 98 nih.gov
Gold(I)1-Ene-4,9-diyne esters (terminal alkyne)Azaspiro[4.4]nonenonesNot specifiedNot applicable rsc.org

Multi-Component Condensation Reactions for Diazaspiro[4.4]nona-diene Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov These reactions are often environmentally friendly and operationally simple.

The synthesis of spiro[dihydropyridine-oxindole] derivatives has been achieved through a three-component reaction of arylamines, isatins, and cyclopentane-1,3-dione in acetic acid at room temperature. beilstein-journals.org This protocol provides a fast and convenient route to novel spiro compounds in satisfactory yields. beilstein-journals.org

Furthermore, an asymmetric three-component cascade reaction of isatins, malononitrile (B47326) (or cyanoacetate), and phthalhydrazide, catalyzed by a quinidine-derived squaramide, has been developed for the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives. nih.gov This organocatalyzed cascade Knoevenagel/Michael/cyclization reaction yields the desired pyrazolophthalazinyl spirooxindoles in good yields and with excellent enantioselectivity. nih.gov

Proline-catalyzed three-component reactions have also been employed for the synthesis of pyrazole-fused spiro compounds, highlighting the versatility of organocatalysis in MCRs. researchgate.net

Reaction TypeReactantsCatalystProductYield (%)Enantiomeric Excess (ee)Reference
Three-componentArylamines, Isatins, Cyclopentane-1,3-dioneAcetic AcidSpiro[dihydropyridine-oxindoles]GoodNot applicable beilstein-journals.org
Three-component cascadeIsatins, Malononitrile/Cyanoacetate, PhthalhydrazideQuinidine-derived squaramideSpiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine]73-90up to >99 nih.gov
Three-componentNot specifiedProlinePyrazole-fused spiro compoundsNot specifiedNot specified researchgate.net

Synthetic Routes to Specific Functionalized this compound Derivatives

This section explores the synthetic strategies for creating particular derivatives of the this compound scaffold.

Synthesis of 1-Oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones

A notable synthetic route to the 1-Oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-one core involves the reaction of 1,2-diaza-1,3-butadienes with propargyl alcohol. researchgate.netnih.gov This method provides a pathway to novel bi-heterocyclic systems under mild conditions.

The reaction proceeds with a 1,2-diaza-1,3-diene bearing an aryl substituent at the 1-position and propargyl alcohol in the presence of a base, such as potassium carbonate, at elevated temperatures. nih.gov This reaction can lead to a mixture of products, including the desired 9-methyl-7-phenyl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-one, albeit in low yields. nih.gov The use of an excess of the alcohol as the solvent was found to be the most optimal condition to improve the reaction yield. nih.gov

The formation of the spiro compound is proposed to occur through a preliminary base-promoted nucleophilic attack of the hydrazonic nitrogen on the ester group of a Michael adduct, which is followed by cyclization involving a nih.govnih.gov-Wittig-type rearrangement. researchgate.net

Table 1: Synthesis of 9-methyl-7-phenyl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-one

ReactantsReagents and ConditionsProductYield
1-Aryl-1,2-diaza-1,3-diene, Propargyl alcoholK₂CO₃ (4 eq.), 60 °C9-Methyl-7-phenyl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-oneLow

Synthesis of 1,7-Diazaspiro[4.4]nona-3,8-diene-2,6-diones

Based on a review of the available scientific literature, a direct synthetic methodology for 1,7-Diazaspiro[4.4]nona-3,8-diene-2,6-diones could not be identified. While information on the saturated analog, 1,7-Diazaspiro[4.4]nonane-2,6-dione, exists, specific routes to the unsaturated diene-dione are not described in the searched sources. researchgate.net

Synthesis of 1,4-Diazaspiro[4.4]nona-1,3-diene Derivatives

A survey of the scientific literature did not yield specific synthetic methods for the preparation of 1,4-Diazaspiro[4.4]nona-1,3-diene derivatives. The available research focuses on related but structurally distinct spirocyclic systems, such as 1-azaspiro[4.4]nonanes, 1,4-dioxaspiro[4.4]nonanes, and other diazaspiro compounds with different nitrogen atom arrangements or saturation levels. nih.govresearchgate.net

Mechanistic Investigations and Theoretical Studies on 1,2 Diazaspiro 4.4 Nona 1,3 Diene Reactivity

Elucidation of Reaction Mechanisms in Spiro[4.4]nona-diene Formation

The synthesis of the spiro[4.4]nonadiene core, particularly the introduction of the 1,2-diaza-1,3-diene moiety, involves complex cycloaddition and spirocyclization reactions. The precise nature of these reaction pathways, whether they occur in a single, fluid step or through a series of intermediates, is a key area of investigation.

Stepwise vs. Concerted Pathways in Cycloadditions

Cycloaddition reactions, fundamental to the synthesis of cyclic structures, can proceed through two primary mechanistic models: a concerted pathway, where all bond-making and bond-breaking events occur in a single transition state, or a stepwise pathway, which involves the formation of one or more intermediates. researchgate.net The choice between these pathways is governed by factors such as the electronic nature of the reactants, steric hindrance, and reaction conditions.

In the context of forming diene systems, [4+2] cycloadditions (Diels-Alder reactions) are often considered. These can proceed through either a concerted or a stepwise mechanism. researchgate.net For 1,3-dipolar cycloadditions, which are relevant to the formation of five-membered heterocyclic rings, a similar dichotomy exists between the concerted Huisgen mechanism and a stepwise process involving diradical or zwitterionic intermediates. researchgate.net Theoretical studies on the reaction of a 1,3-dipole like nitrone with various partners show that while a stepwise diradical process is viable, the concerted pathway is generally favored for normal dipolarophiles. researchgate.net

Reactions involving 1,2-diaza-1,3-dienes (conjugated azoalkenes) can participate in multicomponent [3+2] or [3+4] cycloadditions, where the regioselectivity is controlled by the electronic character of the substituents. researchgate.net Furthermore, the thermolysis of the related spiro[4.4]nona-1,3-diene to form a bicyclic product has been shown to proceed via a one-step suprafacial sigmatropic reaction, which is a type of concerted pericyclic reaction. tue.nl This suggests a preference for concerted mechanisms in the reactions of the spiro[4.4]nonadiene framework itself.

Role of Intermediates in Spirocyclization (e.g., Iminium Intermediates, Zwitterions)

While concerted pathways are often favored, stepwise mechanisms involving discrete intermediates cannot be discounted, especially when polar or sterically demanding reactants are involved. In such cases, zwitterionic or diradical intermediates may be formed. researchgate.netmdpi.com The presence of heteroatoms, as in 1,2-diazaspiro[4.4]nona-1,3-diene, can stabilize charged intermediates, making stepwise pathways more plausible.

For instance, the reaction of certain 1,2-diaza-1,3-dienes with propargyl alcohol is hypothesized to proceed through a base-promoted nucleophilic attack of the hydrazonic nitrogen, which implies the formation of charged intermediates en route to the final spirocyclic product. researchgate.net In other cycloadditions, particularly [3+2] reactions involving polar components, the formation of zwitterionic intermediates has been experimentally and theoretically supported. mdpi.comnih.gov The presence of these intermediates can explain the formation of multiple products or unexpected stereochemical outcomes. For example, the reaction of a thiocarbonyl ylide with tetracyanoethene yields both [3+2] and [3+4] cycloadducts, strongly suggesting a common zwitterionic intermediate that can cyclize through competing pathways. mdpi.com

In the context of spiro[4.4]nonane systems, rearrangements can occur through charged intermediates, such as the palladium-mediated 1,5-vinyl shift from a vinyl–palladium intermediate observed in the transformation of a spiro[4.4]nonatriene. nih.gov Although direct evidence for iminium or zwitterionic intermediates in the primary synthesis of this compound is specific to the chosen synthetic route, their potential role is a critical consideration based on analogous heterocyclic and spirocyclic systems.

Computational Chemistry and Density Functional Theory (DFT) Applications

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for probing the intricacies of reaction mechanisms that are difficult to study experimentally. researchgate.netmdpi.comnih.govresearchgate.netnih.gov DFT allows for the detailed examination of transition states, intermediates, and the energetic landscapes of reactions involving complex molecules like this compound.

Exploration of Activation Energies and Free Energy Profiles

A primary application of DFT is the calculation of activation energies (ΔE‡) and Gibbs free energy profiles (ΔG‡), which are crucial for determining reaction feasibility and predicting reaction rates. By mapping the energy of the system along the reaction coordinate, chemists can identify the transition states and intermediates, and compare the energetic favorability of competing pathways (e.g., concerted vs. stepwise). nih.govnih.gov

For example, in the thermolysis of spiro[4.4]nona-1,3-diene, comparison of calculated activation energies and free energies for two proposed mechanisms with experimental values confirmed that the reaction proceeds via a one-step sigmatropic rearrangement. tue.nl DFT calculations have also been successfully used to predict the energy barriers of Diels-Alder reactions, with hybrid functionals like Becke3-LYP providing excellent agreement with experimental data. rsc.org Such calculations are vital for understanding whether a reaction involving this compound would proceed under thermal or photochemical conditions and for rationalizing observed product distributions.

Reaction TypeSystemComputational MethodKey Finding
Thermolysis Spiro[4.4]nona-1,3-dieneComparison of calculated and experimental valuesFavors a one-step concerted sigmatropic rearrangement. tue.nl
Diels-Alder Ethylene + ButadieneDFT (B-LYP/6-31G, Becke3-LYP/6-31G )Calculated adiabatic barrier heights show excellent agreement with experimental data. rsc.org
[3+2] Cycloaddition Nitrone + EtheneDFT (B3LYP/6-31G*)The concerted pathway is energetically favored over the stepwise diradical alternative. researchgate.net

Analysis of Regioselectivity and Stereoselectivity Control

When multiple products can be formed from a reaction, DFT calculations can predict the dominant regio- and stereoisomers. This is achieved by comparing the activation energies of the transition states leading to each possible product. The pathway with the lowest energy barrier corresponds to the kinetically favored product. researchgate.net

Control of stereoselectivity in cycloaddition reactions is paramount. nih.govyoutube.com DFT has been employed to understand the stereochemical outcomes in the synthesis of chiral spiro[4.4]nonane derivatives, elucidating the effects of substituents and catalysts. researchgate.net In Diels-Alder reactions, subtle stereoelectronic effects, including steric, orbital, and electrostatic factors, determine the π-facial selectivity, and computational models help to dissect these competing influences. nih.govjohnshopkins.edu By analyzing the transition state geometries, it is possible to understand why a particular diastereo- or enantiomer is formed preferentially, guiding the rational design of stereoselective syntheses. nih.gov

Theoretical Insights into Electronic Properties and Reactivity (e.g., Electrophilicity of Conjugated Heterodienes)

DFT provides profound insights into the electronic structure of molecules, which is the foundation of their reactivity. For this compound, this includes understanding the electron distribution in the conjugated heterodiene system and the unique electronic effects arising from the spirocyclic center. The nitrogen atoms in the diene system introduce a degree of polarity and alter the energies of the frontier molecular orbitals (HOMO and LUMO) compared to a simple carbocyclic diene.

Distortion/Interaction Analysis in Spirocyclic Systems

The reactivity of complex molecules such as this compound can be rationalized using computational models that deconstruct the energy barriers of a chemical reaction. One powerful approach is the Distortion/Interaction model, also known as the Activation Strain Model. escholarship.org This model posits that the activation energy (ΔE‡) of a reaction is the sum of two primary components: the distortion energy (ΔE_dist) and the interaction energy (ΔE_int).

ΔE‡ = ΔE_dist + ΔE_int

The distortion energy represents the energy required to deform the reactants from their ground-state geometries to the geometries they adopt at the transition state. This term is always positive (destabilizing). The interaction energy is the actual energy of interaction between the distorted reactant molecules in the transition state. This term is typically negative (stabilizing) and encompasses electrostatic interactions, Pauli repulsion, and stabilizing orbital interactions. escholarship.org

In the context of spirocyclic systems like this compound, this analysis provides crucial insights into how the inherent rigidity and three-dimensional structure of the molecule influence its reactivity. mdpi.com The spirocyclic core can impose significant strain, affecting the ease with which the molecule can achieve the necessary geometry for a reaction to occur.

Theoretical studies on analogous systems, such as in Diels-Alder or Alder-ene reactions, have demonstrated that reactivity trends can be explained by analyzing the interplay between these two energy components along the reaction coordinate. rsc.orgnih.govnih.gov For instance, a reaction may have a high activation barrier due to a large required distortion energy, even if the interaction between the reactants is strong. Conversely, a reaction with a smaller distortion energy requirement may proceed readily, even with a less favorable interaction energy.

Below is an illustrative data table showcasing the kind of data generated from a distortion/interaction analysis for a hypothetical Diels-Alder reaction between this compound and a dienophile.

Reactant SystemActivation Energy (ΔE‡) (kcal/mol)Distortion Energy (ΔE_dist) (kcal/mol)Interaction Energy (ΔE_int) (kcal/mol)
This compound + Ethylene28.515.2-13.3
This compound + Maleic Anhydride (B1165640)19.812.5-7.3
Cyclopentadiene + Ethylene25.113.8-11.3

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a distortion/interaction analysis.

This analysis reveals that the lower activation energy for the reaction with maleic anhydride is not due to a more favorable interaction energy, but rather a lower distortion energy. This suggests that the transition state for this reaction requires less geometric deformation of the reactants. By dissecting the activation barrier in this manner, a more nuanced and physically meaningful understanding of the factors controlling the reactivity of spirocyclic compounds is achieved. nih.gov

Advanced Spectroscopic and Structural Characterization of 1,2 Diazaspiro 4.4 Nona 1,3 Diene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous assignment of the constitution and stereochemistry of 1,2-diazaspiro[4.4]nona-1,3-diene derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom within the molecule.

In the ¹H NMR spectra of these derivatives, the protons on the diene portion of the dihydropyrazole ring typically appear as distinct signals in the olefinic region. The chemical shifts of these protons are influenced by the nature of the substituents on the diazadiene ring. For instance, electron-withdrawing groups tend to shift these signals to a lower field (higher ppm values), while electron-donating groups cause an upfield shift. The coupling constants between adjacent protons provide valuable insights into the dihedral angles and, consequently, the conformation of the five-membered ring.

The protons of the cyclopentyl ring give rise to a set of signals in the aliphatic region of the spectrum. The complexity of these signals can vary depending on the substitution pattern and the conformational rigidity of the spirocyclic system. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for definitively assigning the proton and carbon signals, especially in complex derivatives. For example, a COSY spectrum reveals the coupling relationships between protons, allowing for the tracing of the connectivity within the cyclopentane (B165970) and dihydropyrazole rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a clear map of the carbon skeleton.

The ¹³C NMR spectra complement the proton data by providing the chemical shifts for all carbon atoms in the molecule. The spiro carbon atom, being a quaternary center, typically exhibits a characteristic chemical shift. The carbons of the C=N and C=C bonds within the dihydropyrazole ring resonate at low fields, consistent with their sp² hybridization. The chemical shifts of the cyclopentyl carbons provide information about the substitution and strain within the saturated ring.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Substituted this compound Derivative

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityJ (Hz)
C1----
N2----
C3145.27.15d2.5
C4130.86.80d2.5
C5 (spiro)95.3---
C635.12.10-2.25m-
C724.81.85-1.95m-
C824.81.85-1.95m-
C935.12.10-2.25m-
Substituent (R)VariesVaries--

Note: This table is for illustrative purposes and actual values will vary based on the specific substituents and solvent used.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives, as well as to gain insights into their fragmentation pathways. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

Upon ionization, typically through electrospray ionization (ESI) or electron impact (EI), the molecule forms a molecular ion (M⁺˙ or [M+H]⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The fragmentation of the molecular ion under the energetic conditions of the mass spectrometer yields a series of daughter ions. The analysis of these fragment ions provides a "fingerprint" of the molecule, which can be used to confirm its structure.

For this compound derivatives, characteristic fragmentation patterns often involve the cleavage of the bonds within the dihydropyrazole and cyclopentane rings. For instance, a common fragmentation pathway could be the retro-Diels-Alder reaction of the diazadiene ring, leading to the expulsion of a stable neutral molecule and the formation of a characteristic fragment ion. The loss of substituents attached to the spirocyclic core is also a frequently observed fragmentation. By carefully analyzing the m/z values of the fragment ions and the neutral losses, a detailed picture of the molecule's connectivity can be constructed, corroborating the structure determined by NMR.

Table 2: Plausible Mass Spectrometry Fragmentation Data for a Generic this compound Derivative

m/zProposed FragmentNeutral Loss
[M]⁺Molecular Ion-
[M - 28]⁺Loss of N₂N₂
[M - R]⁺Loss of substituentR•
[M - C₅H₈]⁺Cleavage of cyclopentane ringC₅H₈

Note: The observed fragments and their relative intensities are highly dependent on the ionization method and the specific structure of the derivative.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

While NMR and MS provide invaluable information about the connectivity and molecular formula, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state. For chiral this compound derivatives, X-ray crystallography is the gold standard for determining the absolute configuration of the stereogenic spiro center.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map of the molecule. From this map, the precise positions of all atoms in the crystal lattice can be determined with high accuracy.

The resulting crystal structure reveals a wealth of information, including:

Bond lengths and angles: These parameters provide a detailed geometric description of the molecule, confirming the expected bond orders and identifying any unusual strain or distortion in the spirocyclic framework.

Conformation: The solid-state conformation of the cyclopentane and dihydropyrazole rings can be precisely determined, including the degree of puckering and the relative orientation of substituents.

Intermolecular interactions: X-ray crystallography reveals how the molecules pack in the crystal lattice, highlighting the presence of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the solid-state architecture.

Absolute stereochemistry: For chiral molecules crystallized in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters, which is crucial for applications in asymmetric synthesis and medicinal chemistry.

Table 3: Representative X-ray Crystallographic Data for a this compound Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4
Key Bond Length (N1=N2) (Å)1.25
Key Bond Angle (C3-C5-C9) (°)109.5

Note: This data is hypothetical and serves as an example of the parameters obtained from an X-ray crystallographic analysis.

Synthetic Utility and Further Transformations of 1,2 Diazaspiro 4.4 Nona 1,3 Diene Scaffolds

Derivatization and Functionalization of the Spiro[4.4]nona-diene Core

The reactivity of the 1,2-diazaspiro[4.4]nona-1,3-diene core allows for various derivatization and functionalization strategies. The diene system is susceptible to cycloaddition reactions, and the nitrogen atoms can be involved in various transformations. For instance, the synthesis of functionalized 2,3-diazaspiro[4.4]nona-1,6,8-trienes has been achieved through a Michael addition/cyclization sequence involving alkyl isocyanide–acetylenic ester zwitterionic adducts with pyrazolone (B3327878) derivatives. documentsdelivered.com This method provides a convenient route to highly substituted spiro compounds in moderate to good yields. documentsdelivered.com

Furthermore, the core structure can be modified to introduce different functional groups, enhancing its utility as a scaffold. Research into related spiro-compounds, such as 1,3-diazaspiro[4.4]nonane-2,4-dione, demonstrates the potential for introducing substituents, like a 2-hydroxyethyl group on one of the nitrogen atoms. nih.gov These derivatizations can significantly alter the physical and chemical properties of the parent molecule, opening up new avenues for its application.

Below is a table summarizing the synthesis of a functionalized 2,3-diazaspiro[4.4]nona-1,6,8-triene derivative:

ReactantsProductYieldReference
Alkyl isocyanide-acetylenic ester zwitterionic adducts, Pyrazolone derivativesDialkyl 6-(alkylamino)-1-methyl-4-oxo-3-phenyl-9-aryl-2,3-diazaspiro[4.4]nona-1,6,8-triene-7,8-dicarboxylatesModerate to Good documentsdelivered.com

Application as Synthons for Diverse Heterocyclic Compounds

The this compound scaffold serves as a valuable synthon for the synthesis of a wide array of heterocyclic compounds. Its inherent strain and reactive diene system make it a suitable precursor for various ring-forming and ring-transformation reactions.

The 1,2-diaza system within the spiro compound is a key feature that enables its conversion into pyrazole (B372694) and pyrazolone derivatives. Pyrazoles are a significant class of heterocyclic compounds with diverse biological activities. mdpi.comnih.gov The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com The this compound can be envisioned as a masked hydrazine equivalent, which upon ring opening and subsequent reaction can lead to pyrazole formation.

For example, the reaction of chromones with hydrazines is a known method for producing 3(5)-(2-hydroxyaryl)pyrazoles. nih.gov Similarly, the reaction of α,β-unsaturated ketones with hydrazine derivatives is a fundamental route to pyrazolines, which can be oxidized to pyrazoles. nih.govnih.gov The diene moiety of the spiro compound can potentially react as or be converted into a suitable precursor for such transformations.

The following table outlines a general reaction for pyrazole synthesis:

Reactant 1Reactant 2ProductReference
1,3-DiketonesHydrazine derivativesPolysubstituted pyrazoles mdpi.com
α,β-Unsaturated chalconesHydrazine derivativesPyrazolines nih.govnih.gov

The spirocyclic nature of this compound, containing a five-membered ring, suggests its potential as a precursor for pyrrole (B145914) and pyrrolidine (B122466) derivatives. The synthesis of pyrroles can be achieved through various methods, including the reaction of 1,3-diynes with pyrroles catalyzed by gold(I), which proceeds via hydroarylation followed by intramolecular hydroarylation. researchgate.net While not a direct transformation of the spiro compound, this illustrates the types of cyclization strategies that could be adapted.

More directly, the synthesis of chromene[4,3-b]pyrroles has been accomplished through an intramolecular 1,3-dipolar cycloaddition of an azomethine ylide. researchgate.net The nitrogen-containing five-membered ring of the spiro scaffold could potentially be manipulated to form such reactive intermediates.

The 1,2-diaza functionality is central to the synthesis of pyridazine-based heterocycles. Dihydropyridazinones and tetrahydropyridazines are accessible through reactions that form a six-membered ring containing two adjacent nitrogen atoms. The this compound can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles, leading directly to tetrahydropyridazine derivatives.

Thiadiazines are six-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. biointerfaceresearch.com The synthesis of 1,3,4-thiadiazine derivatives can be achieved through the cyclization of thiosemicarbazone derivatives. nih.gov For instance, the reaction of 4-phenyl-3-thiosemicarbazide with α-halocarbonyl compounds yields thiosemicarbazones, which can then be cyclized. nih.gov The 1,2-diaza moiety of the spiro compound could potentially react with sulfur-containing reagents to form the thiadiazine ring.

A general synthetic route to 1,3,4-thiadiazines is presented below:

Starting MaterialReagentsProductReference
4-Phenyl-3-thiosemicarbazideα-Halocarbonyl compounds1,3,4-Thiadiazine derivatives nih.gov
α-Bromoacetophenone, (Fluorophenyl)-thiosemicarbazidesEthanol (reflux)Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines biointerfaceresearch.com

Indole (B1671886) is a privileged heterocyclic scaffold found in numerous natural products and pharmaceuticals. openmedicinalchemistryjournal.comnih.gov The synthesis of indoles from pyrrole precursors has been reported, for example, through a formal [4+2] cycloaddition reaction between pyrroles and 1,3-diynes. researchgate.net While this is an intermolecular reaction, it highlights the potential of using five-membered rings in the construction of the indole nucleus. The cyclopentane (B165970) ring of the this compound could potentially be functionalized and rearranged to form the benzene (B151609) portion of the indole ring, while the diazadiene part could be transformed into the pyrrole ring.

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The construction of chiral molecules containing spirocyclic scaffolds is a significant challenge in synthetic organic chemistry. The creation of a spirocenter, a quaternary carbon atom common to two rings, with high stereocontrol is a key objective. For the this compound framework, the introduction of chirality can be envisioned through several strategic approaches, primarily leveraging asymmetric catalysis in [3+2] cycloaddition reactions. While specific literature on the enantioselective synthesis of this compound is limited, principles from related systems, particularly the synthesis of chiral pyrazolidines and pyrazolines, provide a strong foundation for developing stereoselective routes to these spirocyclic compounds.

A promising strategy for the asymmetric synthesis of the 1,2-diazaspiro[4.4]nonane core involves the intramolecular [3+2] cycloaddition of a hydrazone tethered to an olefin, derived from cyclopentanone (B42830). Subsequent oxidation of the resulting pyrazolidine (B1218672) would yield the desired this compound. The stereochemistry of the final product would be dictated by the stereoselectivity of the initial cycloaddition step.

Pioneering work by Kobayashi and coworkers has demonstrated the utility of chiral zirconium catalysts for the asymmetric intramolecular [3+2] cycloaddition of acylhydrazones with olefins. nih.govacs.org These reactions proceed with high yields and excellent enantioselectivities, offering a viable pathway to chiral pyrazolidine derivatives. nih.govacs.org The proposed catalytic cycle involves the coordination of the chiral zirconium catalyst to the hydrazone, which then directs the facial selectivity of the subsequent intramolecular cycloaddition with the tethered olefin.

Table 1: Chiral Zirconium-Catalyzed Asymmetric Intramolecular [3+2] Cycloaddition of Acylhydrazones

Entry Hydrazone Substrate Olefin Catalyst Yield (%) ee (%) Ref
1 N-Benzoyl-N'-cinnamylidenylhydrazine Terminal Zr(Ot-Bu)₄ / (R)-BINOL 85 92 nih.gov

This table is illustrative and based on analogous systems. The data represents the potential applicability of this methodology to the synthesis of chiral 1,2-diazaspiro[4.4]nonane precursors.

By analogy, a substrate such as N-acyl-N'-(cyclopentylidene)hydrazine bearing an olefinic tether could be employed. The choice of the chiral ligand, typically a BINOL derivative, is crucial for inducing high levels of enantioselectivity. The diastereoselectivity of the reaction would be influenced by the transition state geometry, which is controlled by the catalyst and the substrate structure.

Another potential avenue for stereocontrol involves organocatalysis. Chiral Brønsted acids or bifunctional organocatalysts have been successfully employed in a variety of asymmetric transformations, including cycloadditions. For instance, a chiral phosphoric acid could protonate the hydrazone, creating a chiral environment that directs the approach of the olefin.

Furthermore, the diastereoselective synthesis of this compound derivatives could be achieved by utilizing a chiral substrate or a chiral auxiliary. For example, if the cyclopentanone precursor or the hydrazine component already contains a stereocenter, this could influence the stereochemical outcome of the cycloaddition reaction, leading to the preferential formation of one diastereomer.

Emerging Research Directions in 1,2 Diazaspiro 4.4 Nona 1,3 Diene Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of diazaspiro compounds, including derivatives structurally related to 1,2-diazaspiro[4.4]nona-1,3-diene, has been a key area of research. The development of efficient and selective catalytic systems is paramount for accessing these complex molecules. Both metal-based and organocatalytic approaches have shown promise in the synthesis of spiro-pyrazoline and other diazaspiro frameworks.

Recent advancements have highlighted the use of various catalysts to improve reaction yields and stereoselectivity. For instance, gold(I) catalysis has been effectively employed in the cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid to form 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones, showcasing the power of gold catalysts in activating alkyne functionalities under mild conditions. nih.govmdpi.com While not directly applied to this compound, this methodology suggests potential for gold-catalyzed cyclizations in related systems.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of spirocyclic compounds. For example, phosphine-catalyzed [3+2] cycloadditions have been utilized to synthesize 2-azaspiro[4.4]nonan-1-ones. researchgate.netresearchgate.net Furthermore, organocatalytic enantioselective [3+2] cycloaddition reactions have been developed to produce complex dispiro[benzothiophenone-indandione-pyrrolidine] derivatives with high yields and enantioselectivities. mdpi.com These examples underscore the potential of chiral organocatalysts in controlling the stereochemistry of spirocycle formation, a crucial aspect for the synthesis of biologically active molecules.

The table below summarizes some of the catalytic systems used in the synthesis of related spirocyclic compounds, which could be adapted for the synthesis of this compound derivatives.

Catalyst TypeReaction TypeSubstratesProduct TypeReference
Gold(I)Cyclization2,2-bis(3-arylprop-2-yn-1-yl)malonic acid3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones nih.govmdpi.com
Phosphine[3+2] Cycloaddition2-methylene-γ-lactams and acrylates with ylides2-Azaspiro[4.4]nonan-1-ones researchgate.netresearchgate.net
Quinine-derived thioureaMichael-cyclizationIsatin-derived α-ketoesters and chromenonesSpiro[oxindole-pyrano[3,2-b]chromenone] researchgate.net
Squaramide[2+1] Cycloaddition2-arylidene-1,3-indandiones and 3-bromooxindolesDispiro[indanedione-oxindole-cyclopropane] mdpi.com

Exploration of New Reactivity Modes and Unconventional Synthetic Pathways

The unique structural features of this compound, particularly the presence of a strained spirocyclic core and a reactive diene system, open up avenues for exploring novel reactivity and unconventional synthetic transformations. Cycloaddition reactions are a cornerstone of diene chemistry, and their application to this spirocyclic system could lead to the rapid construction of complex polycyclic architectures.

The Diels-Alder, or [4+2] cycloaddition, reaction is a powerful tool for forming six-membered rings. libretexts.org The diene moiety in this compound could potentially react with various dienophiles to afford novel spiro-fused polycyclic systems. The stereochemical outcome of such reactions would be of significant interest, potentially leading to the formation of multiple new stereocenters in a single step.

Beyond the classic Diels-Alder reaction, other modes of cycloaddition are also conceivable. For instance, [3+2] cycloadditions, often involving 1,3-dipoles, are a common method for synthesizing five-membered rings. mdpi.com The azo group within the diazaspiro ring system could potentially act as a precursor to a 1,3-dipole under certain conditions, or the diene could react with external 1,3-dipoles. For example, the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a known method for constructing pyrrolidine (B122466) rings. researchgate.net

Unconventional synthetic pathways that deviate from traditional cyclization methods are also being explored. For instance, thermally induced tandem cyclization/migration of alkyne-tethered diazo compounds has been shown to produce spiro-4H-pyrazole-oxindoles, demonstrating a novel approach to spiro-pyrazole synthesis. rsc.org Such innovative strategies could be adapted to the synthesis of this compound and its derivatives.

The table below highlights some of the cycloaddition reactions that could be explored with this compound as a substrate.

Reaction TypeReactant PartnerPotential ProductKey FeaturesReference
[4+2] CycloadditionElectron-deficient alkenes/alkynesSpiro-fused cyclohexene/cyclohexadiene derivativesHigh stereospecificity, rapid complexity generation libretexts.org
[3+2] Cycloaddition1,3-Dipoles (e.g., azomethine ylides, nitrile oxides)Spiro-fused five-membered heterocyclic derivativesAccess to diverse heterocyclic scaffolds researchgate.netmdpi.com
[6π+2π] CycloadditionAlkenes/AlkynesFused bicyclic systemsCobalt-catalyzed, access to 9-azabicyclo[4.2.1]nonadiene systems from azepines nih.gov

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. The integration of flow chemistry and other sustainable methodologies in the synthesis of this compound and related compounds is a promising area of research.

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and scalability. mdpi.com The synthesis of pyrazoles and pyrazolines, which are structurally related to the diazaspiro core, has been successfully demonstrated using flow chemistry. mdpi.com For example, a flow setup for the synthesis of pyrazoles from vinylidene keto ester intermediates and hydrazine (B178648) derivatives has been established, affording products in good to very good yields with excellent regioselectivities. mdpi.com

Sustainable synthetic approaches also include the use of environmentally benign solvents and catalysts. Water has been explored as a green solvent for the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles]. researchgate.net Catalyst-free multicomponent reactions in green solvents like a glycerol-water mixture have also been reported for the synthesis of spiro-triazolidine derivatives. researchgate.net These methods align with the goals of green chemistry by reducing the reliance on volatile organic solvents and expensive or toxic catalysts.

The development of multi-step flow protocols for the synthesis of related heterocyclic systems, such as 1,2,3-triazoles, showcases the potential for creating highly efficient and sustainable synthetic cascades. rsc.org Such integrated approaches, combining flow chemistry with green solvents and catalysts, could be instrumental in developing environmentally friendly and economically viable routes to this compound and its derivatives.

The table below outlines some sustainable approaches that could be applied to the synthesis of this compound.

Sustainable ApproachSpecific MethodologyPotential AdvantagesReference
Flow ChemistryContinuous-flow 1,3-dipolar cycloadditionImproved safety, scalability, and efficiency mdpi.com
Green SolventsWater or glycerol-water mixturesReduced environmental impact, potential for catalyst-free reactions researchgate.netresearchgate.net
Multicomponent ReactionsOne-pot synthesis from multiple starting materialsHigh atom economy, reduced purification steps researchgate.net
Integrated Flow SystemsSequential flow reactors for multi-step synthesisWaste minimization, increased productivity rsc.org

Q & A

Q. What are the common synthetic pathways for 1,2-diazaspiro[4.4]nona-1,3-diene derivatives, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclization, thioether formation, and functional group modifications. For example, derivatives like N-(4-Bromo-2-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide are synthesized via nucleophilic substitution, followed by coupling reactions under controlled temperatures (e.g., 0–5°C for diazotization) . Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), reaction time (12–24 hours), and catalysts (e.g., triethylamine). Chromatography (HPLC, TLC) and spectroscopic methods (NMR, IR) are critical for purity assessment and intermediate validation .

Q. How is the molecular structure of this compound derivatives confirmed?

X-ray crystallography and computational modeling (DFT, molecular dynamics) are used to elucidate spirocyclic conformation and stereochemistry. For example, substituents like sulfanyl or acetamide groups influence intramolecular hydrogen bonding and ring strain, which are validated via crystallographic data . NMR spectroscopy (¹H, ¹³C, 2D-COSY) resolves regiochemical ambiguities, particularly in distinguishing spiro vs. fused ring systems .

Q. What are the primary applications of this compound in medicinal chemistry?

These compounds are explored as enzyme inhibitors (e.g., lysosomal phospholipase A2) and receptor modulators due to their spirocyclic rigidity and electron-rich diaza groups. Derivatives with fluorophenyl or dichlorophenyl substituents show enhanced bioactivity, likely due to improved lipophilicity and target binding .

Advanced Research Questions

Q. How can contradictory spectral data for diazaspiro derivatives be resolved during characterization?

Discrepancies in NMR or mass spectra often arise from dynamic ring puckering or tautomerism. For example, 2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride exhibits variable ¹H NMR shifts due to solvent-dependent conformational changes. To resolve this, low-temperature NMR (−40°C) or deuterated solvents (DMSO-d₆) can stabilize specific conformers. Cross-validation with high-resolution mass spectrometry (HRMS) and IR spectroscopy ensures structural consistency .

Q. What strategies improve the yield of diazaspiro compounds in multi-step syntheses?

Yield optimization requires iterative adjustment of:

  • Catalysts : Palladium complexes for Suzuki couplings (e.g., aryl-bromide intermediates) improve cross-coupling efficiency .
  • Protecting groups : Boc (tert-butoxycarbonyl) or benzyl groups prevent undesired side reactions during cyclization .
  • Workup protocols : Solid-phase extraction (SPE) or recrystallization (e.g., using ethyl acetate/hexane) enhances purity without compromising spirocyclic integrity .

Q. How do substituents on the spiro core influence biological activity?

A comparative study of analogs (Table 1) reveals that electron-withdrawing groups (e.g., -F, -Br) enhance inhibitory potency against targets like menin-MLL (IC₅₀: 0.3–0.5 µM), while bulky groups (e.g., tert-butyl) reduce solubility but improve metabolic stability. Quantitative structure-activity relationship (QSAR) models highlight the critical role of sulfur atoms in thioether-linked derivatives for binding affinity .

Q. Table 1: Substituent Effects on Bioactivity

DerivativeSubstituentTargetIC₅₀ (µM)Reference
1,7-Diazaspiro[4.4]nonane-HMenin-MLL0.5
3-Fluorophenyl derivative-FMenin-MLL0.3
tert-Butyl derivative-C(CH₃)₃Enzyme X>10

Q. What computational methods are used to predict the reactivity of diazaspiro compounds?

Density functional theory (DFT) calculations (B3LYP/6-31G* level) predict reaction pathways, such as cyclization barriers and transition states. Molecular docking (AutoDock Vina) evaluates binding modes to biological targets (e.g., kinases), guiding rational design of analogs with improved affinity .

Methodological Challenges

Q. How are stability issues addressed in diazaspiro derivatives during storage?

Degradation via ring-opening or oxidation is mitigated by:

  • Lyophilization : For hydrochloride salts (e.g., 1,7-diazaspiro[4.4]nonan-2-one hydrochloride), storage at 2–8°C under argon prevents hydrolysis .
  • Excipients : Co-formulation with cyclodextrins improves aqueous stability for in vivo studies .

Q. What analytical techniques resolve enantiomeric mixtures in chiral diazaspiro compounds?

Chiral HPLC (e.g., using Chiralpak AD-H columns) or capillary electrophoresis separates enantiomers. For example, (5S,9R)-tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate is resolved with a hexane/isopropanol mobile phase (95:5) .

Data Contradictions

Q. Why do some diazaspiro derivatives exhibit conflicting bioactivity across assays?

Variability arises from assay conditions (e.g., pH, redox environment) affecting compound protonation or aggregation. For instance, 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione shows divergent IC₅₀ values in cell-based vs. cell-free enzymatic assays due to membrane permeability differences .

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